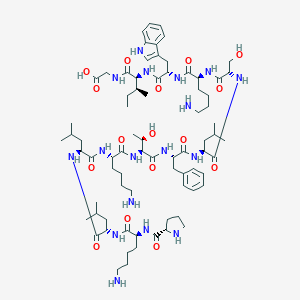![molecular formula C22H12F6O6S2 B136744 (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) CAS No. 128544-05-8](/img/structure/B136744.png)
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various binaphthyl derivatives, including those with trifluoromethanesulfonate groups, has been explored in the literature. For instance, the synthesis of (R)- and (S)-7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene is described, highlighting the basicity of the phosphorus atoms in these compounds . Another study details the synthesis of (R)-(+)-BINAP, which involves the use of a ditriflate intermediate derived from binaphthol . These syntheses often involve multiple steps, including acylation, replacement reactions, and sulfonation processes.
Molecular Structure Analysis
The molecular structure of (R)-2'-benzyloxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate has been elucidated through crystallography. The two naphthyl ring systems are positioned at a significant angle to each other, and the molecule forms a three-dimensional structure through hydrogen bonding and weak π-π interactions in the crystal lattice . This detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
While the provided data does not directly discuss the chemical reactions of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate), related compounds such as (S)-BINAP have been shown to behave similarly in asymmetric Heck reactions . This suggests that the stereochemistry of the binaphthyl core can significantly influence the outcome of catalytic processes, making these compounds valuable in asymmetric synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of binaphthyl derivatives are often characterized by their crystalline structures and the angles between the planes of their ring systems, as seen in the crystal structure of (R)-2'-benzyloxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate . The presence of trifluoromethanesulfonate groups is likely to impart significant reactivity due to their electron-withdrawing nature, which can affect the acidity and basicity of adjacent functional groups. Additionally, the synthesis of related sulfur-nitrogen compounds with trifluoromethylsulfonyl groups has been reported, providing insight into the electron delocalization and bond characteristics of these groups .
Applications De Recherche Scientifique
Ligand Use in Metal Catalysis :
- This compound serves as a chiral ligand in late-transition metal catalysis. For example, when combined with rhodium, it exhibits high reactivity and selectivity in asymmetric 1,4-addition reactions involving arylboronic acids and cyclic α,β-unsaturated ketones and esters (Mariz et al., 2008).
Asymmetric Synthesis :
- The compound plays a crucial role in the synthesis of optically active molecules. For instance, it has been used in methods to resolve racemic mixtures of binaphthyl derivatives, leading to high yields of optically pure products (Mazaleyrat & Wakselman, 1996).
Chiral Ligand Synthesis and Applications :
- The binaphthyl backbone of this compound is essential for synthesizing various chiral ligands. These ligands are utilized in asymmetric catalysis, demonstrating effectiveness in reactions like hydroformylation and asymmetric hydrogenation (Herrmann et al., 1995).
Catalyst Development :
- It's instrumental in the development of water-soluble catalysts for olefin hydroformylation, where derivatives of binaphthalene, including this compound, have shown significant improvements in reaction efficiency and selectivity (Wan & Davis, 1993).
Structural Studies in Chemistry :
- Structural analysis of complexes formed with this compound provides insights into the stereochemistry of various organic and inorganic molecules, aiding in the understanding of molecular interactions and reaction mechanisms (Gahan & O'Conner, 1978).
Optical Resolution and Enantioselective Synthesis :
- It is used in the optical resolution of isomers and in the enantioselective synthesis of complex molecules, which is pivotal in the development of pharmaceuticals and fine chemicals (Hu et al., 2012).
Safety And Hazards
“®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate)” is classified as acutely toxic via inhalation, dermal contact, and ingestion . It is corrosive and can cause burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
Orientations Futures
“®-[1,1’-Binaphthalene]-2,2’-diyl bis(trifluoromethanesulfonate)” is commonly used as a chiral ligand in asymmetric catalysis . It can be used in the hydrogenation, oxidation, carbonylation, and cycloaddition reactions for the synthesis of organic molecules such as drugs, pesticides, and fine chemicals . Its chiral properties make it selective and efficient in asymmetric chemical reactions .
Propriétés
IUPAC Name |
[1-[2-(trifluoromethylsulfonyloxy)naphthalen-1-yl]naphthalen-2-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLCOSEYYZULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155257 | |
| Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) | |
CAS RN |
128544-05-8, 128575-34-8, 126613-06-7 | |
| Record name | (S)-BINOL bis(triflate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128544-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128575-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2,2′-Bis(trifluoromethanesulfonyloxy)-1,1′-binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126613-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126613067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, trifluoro-, (1,1'-binaphthalene)-2,2'-diyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1R)-[1,1'-binaphthalene]-2,2'-diyl ester, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-[1,1'-binaphthalene]-2,2'-diyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)









![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)